

# Hesperadin specificity profile across kinase panel

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Hesperadin

CAS No.: 422513-13-1

Cat. No.: S548703

[Get Quote](#)

## Experimental Profiling Data and Methodology

The key data on **Hesperadin**'s specificity comes from a foundational 2003 study that profiled the compound against a panel of 25 kinases [1].

- **Kinase Panel Profiling:** The activity of 25 different kinases was measured *in vitro* in the presence of 1  $\mu$ M **Hesperadin**. This type of assay typically involves purified kinase enzymes and measures the compound's ability to inhibit their catalytic activity on specific substrates [1].
- **Cellular Validation:** The cellular specificity for Aurora B was confirmed by monitoring the phosphorylation status of histone H3 at serine 10, a direct and well-characterized substrate of Aurora B. A significant reduction in this phosphorylation signal is a definitive biomarker of Aurora B inhibition in cells [2] [1].

## Comparison with Other Aurora Kinase Inhibitors

**Hesperadin** was one of the first tool compounds developed for Aurora B. Subsequent inhibitors have been developed with the goal of improving potency and selectivity.

| Inhibitor Name            | Primary Target | Key Characteristics                                                                                                                                   |
|---------------------------|----------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hesperadin                | Aurora B       | Early tool compound; defines the cellular phenotype of Aurora B inhibition (polyploidy, cytokinesis failure) [3] [1].                                 |
| ZM447439                  | Aurora B       | Another early academic compound with a distinct quinazoline structure; also induces mitotic defects and checkpoint failure [3].                       |
| AZD1152-HQPA (Barasertib) | Aurora B       | A highly potent and selective Aurora B inhibitor often cited as a superior current tool for selectively inhibiting Aurora B in cellular contexts [3]. |
| VX-680 (Tozasertib)       | Pan-Aurora     | Inhibits Aurora A, B, and C; was the first Aurora kinase inhibitor evaluated clinically [3].                                                          |

## Best Practices for Research Use

Based on the profiling data, here are key considerations for using **Hesperadin** in research:

- **Use at Low Concentrations:** To minimize off-target effects, use the lowest effective concentration. Cellular effects are typically observed at **20-100 nM**, a concentration range where its action is primarily attributed to Aurora B inhibition [1].
- **Employ Robust Biomarkers:** Always include assays for direct biomarkers of Aurora B activity, such as **phospho-histone H3 (Ser10)** immunofluorescence or western blot, to confirm on-target engagement in your specific experimental system [2] [1].
- **Include Selective Controls:** Where possible, validate critical findings using a more selective Aurora B inhibitor (like AZD1152-HQPA) or genetic knockdown to ensure the phenotype is due to Aurora B inhibition [3].

The experimental workflow for establishing **Hesperadin's** specificity is summarized below:



[Click to download full resolution via product page](#)

In summary, for your comparison guide:

- **Hesperadin** is a foundational and potent Aurora B inhibitor but shows a defined set of off-target effects at higher concentrations (1 µM).
- **Best Application:** It remains a valuable tool for studying Aurora B function, especially when used at low nanomolar concentrations ( $\leq 100$  nM) and with appropriate cellular biomarkers.
- **For Higher Specificity:** Researchers requiring high selectivity may prefer newer inhibitors like **AZD1152-HQPA**, which has been demonstrated in comparative studies to be an excellent selective tool for Aurora B [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. The small molecule Hesperadin reveals a role for Aurora B in ... [pmc.ncbi.nlm.nih.gov]
2. Hesperadin: Advanced Insights into Aurora B Kinase Inhibi... [5-hme-ctp.com]

3. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Hesperadin specificity profile across kinase panel]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548703#hesperadin-specificity-profile-across-kinase-panel]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com